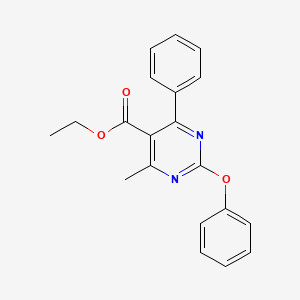

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with substituted benzaldehydes in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is refluxed in ethanol for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Various nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream processes.

Comparison with Similar Compounds

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but differs in the oxidation state and substituents, leading to different chemical and biological properties.

Ethyl 2-(benzyloxy)-4-methyl-6-phenylpyrimidine-5-carboxylate: This derivative features a benzyloxy group, which can influence its reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agricultural science. This compound, characterized by its unique structural features, has shown promise as a herbicide and as a lead compound in drug development for various diseases, including cancer and infections.

Molecular Structure

- Molecular Formula : C18H18N2O3

- Molecular Weight : Approximately 334.37 g/mol

- Functional Groups : Ethyl ester, phenoxy group, and phenyl moieties contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-phenoxy-6-phenylpyrimidine with ethyl chloroformate in the presence of a base like potassium carbonate, usually conducted under reflux conditions in toluene. This method yields the desired ethyl ester with a reported yield of about 65% .

Herbicidal Activity

This compound has been classified primarily as a herbicide, effective in controlling unwanted plant growth. Its mechanism of action may involve inhibition of specific enzymatic pathways essential for plant growth, similar to other pyrimidine derivatives that target metabolic processes in plants .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. This compound may exhibit selective toxicity against cancer cells while sparing normal cells. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

Case Study: Anticancer Activity

A related study demonstrated that pyrimidine derivatives could inhibit EGFR (Epidermal Growth Factor Receptor) phosphorylation, which is crucial for cancer cell proliferation. The IC50 values for these compounds ranged from 0.87 to 12.91 μM in MCF-7 breast cancer cells . This suggests that this compound could similarly affect EGFR pathways.

Antiviral Properties

In addition to its herbicidal and anticancer activities, there is emerging evidence that pyrimidine derivatives can exhibit antiviral properties. For example, certain compounds have shown effectiveness against influenza viruses by reducing viral loads in infected models . While specific data for this compound is limited, its structural similarities to known antiviral agents warrant further investigation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

This comparison highlights the potential advantages of this compound over simpler analogs due to its complex structure and diverse functional groups.

Safety and Toxicity Studies

Preliminary toxicity studies on related pyrimidine compounds indicate a favorable safety profile with low toxicity observed at therapeutic doses. For example, one study reported no significant adverse effects at doses up to 40 mg/kg in healthy mice . However, comprehensive toxicological evaluations specific to this compound are necessary to establish its safety for human use.

Properties

Molecular Formula |

C20H18N2O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H18N2O3/c1-3-24-19(23)17-14(2)21-20(25-16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |

InChI Key |

PMARNQUWZVKUPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.